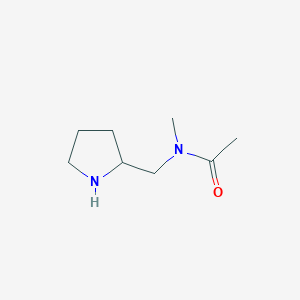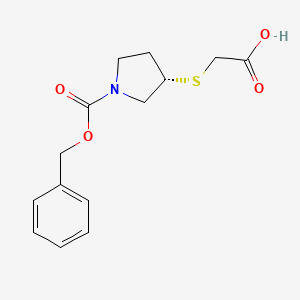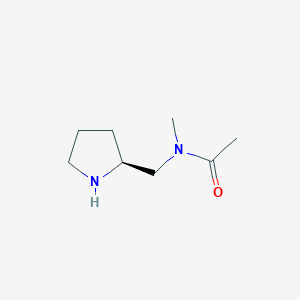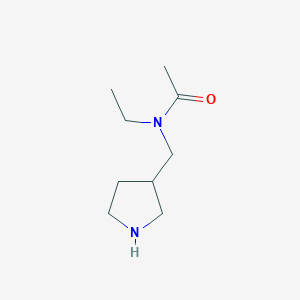
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide is an organic compound with the chemical formula C8H16N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide can be synthesized through several methods. One common route involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of N-Methyl-2-pyrrolidone, which can then be further modified to produce this compound . Another method includes the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide involves its interaction with molecular targets and pathways within cells. It can modulate the activity of various enzymes and receptors, leading to changes in cellular functions. For instance, it has been shown to activate the transcription factor Kruppel-like factor 2 (KLF2), which plays a role in reducing inflammation and improving endothelial function .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-pyrrolidone: A closely related compound with similar solvency properties and applications.
Pyrrolidine: The parent compound, which serves as a building block for various derivatives.
N-Methylsuccinimide: Another related compound used in similar industrial and research applications.
Uniqueness
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide stands out due to its unique combination of chemical stability, solvency properties, and biological activity. Its ability to modulate specific molecular pathways, such as the activation of KLF2, makes it particularly valuable in medical and biological research .
Propiedades
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOUDHMKHWGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














